molecular formula C6H13FN2O2 B1169130 bioH protein CAS No. 124544-49-6

bioH protein

Katalognummer: B1169130
CAS-Nummer: 124544-49-6
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The bioH protein is a carboxylesterase originally identified in Escherichia coli and is an essential enzyme in the bacterial biotin biosynthesis pathway . Structural and bioinformatics analyses have revealed that its function is enabled by a classic catalytic triad (Ser82, His235, and Asp207) with a configuration characteristic of hydrolases, and it demonstrates a substrate preference for short acyl chains . This recombinant protein is an invaluable tool for researchers studying bacterial metabolism, enzyme kinetics, and hydrolase mechanisms. It also serves as an excellent model protein in the growing field of protein design, which aims to create novel proteins for applications in biomedicine, such as new therapeutics, and in environmental science, such as enzymes designed to break down pollutants . Furthermore, it can be utilized in studies focusing on the optimization and late-stage modification of proteins to enhance their functionality or stability . This product is provided for research purposes and is designated "For Research Use Only." It is not intended for diagnostic, therapeutic, or any human use.

Eigenschaften

CAS-Nummer

124544-49-6

Molekularformel

C6H13FN2O2

Synonyme

bioH protein

Herkunft des Produkts

United States

Enzymatic Activity and Reaction Mechanism of Bioh Protein

Catalytic Role of BioH as a Pimeloyl-ACP Methyl Esterase

BioH is formally classified as a pimeloyl-acyl carrier protein (ACP) methyl esterase (EC 3.1.1.85) nih.govuniprot.orguniprot.org. Its primary physiological function involves the removal of a methyl group that was initially introduced by the enzyme BioC during an earlier step of biotin (B1667282) synthesis nih.govuniprot.orguniprot.org. This strategic methylation by BioC allows the fatty acid synthetic pathway, typically responsible for synthesizing monocarboxylic fatty acids, to elongate a disguised malonate moiety into the pimelate (B1236862) moiety nih.govuniprot.org. BioH then acts as a "gatekeeper," hydrolyzing the methyl ester bond to terminate further chain elongation, ensuring the precise length of the pimeloyl precursor nih.govpnas.orgagarwallab.com. BioH belongs to the α/β-hydrolase superfamily of enzymes nih.govnih.gov.

Identification of Physiological Substrates

The physiological substrate unequivocally identified for BioH is pimeloyl-ACP methyl ester (also referred to as Me-pimeloyl-ACP or 6-carboxyhexanoyl-[ACP] methyl ester) nih.govnih.govpnas.orgagarwallab.comnih.govnih.govtandfonline.com. This substrate is generated through a modified fatty acid synthesis pathway, where malonyl-ACP methyl ester (produced by BioC's methylation of malonyl-ACP) undergoes two successive cycles of fatty acid elongation nih.govnih.govpnas.orgagarwallab.com. While BioH demonstrates some promiscuity by cleaving other substrates in vitro, its specificity for pimeloyl-ACP methyl ester as its physiological target is well-established, serving to prevent the formation of longer, physiologically irrelevant products like azelayl-ACP methyl ester pnas.orgagarwallab.comnih.gov.

Beyond its primary physiological substrate, BioH has been shown to accept other acyl-ACP methyl esters, including glutaryl (C5), adipyl (C6), suberyl (C8), and azelayl (C9) methyl esters conjugated to ACP, albeit with slower hydrolysis rates compared to pimeloyl-ACP methyl ester pnas.orgnih.govnih.gov. Research also indicates its ability to hydrolyze short-chain fatty acid esters (up to C6) and short-chain p-nitrophenyl esters, along with displaying a weak thioesterase activity uniprot.orgnih.gov.

Hydrolysis Reaction and Product Formation

The catalytic action of BioH involves the hydrolysis of the methyl ester bond within pimeloyl-ACP methyl ester nih.govnih.govpnas.orgagarwallab.comnih.gov. This enzymatic cleavage precisely liberates the ω-carboxyl group of the pimeloyl moiety pnas.orgagarwallab.com. The resultant products of this hydrolysis reaction are pimeloyl-ACP and methanol (B129727) nih.govuniprot.orgnih.gov. This reaction can be summarized as follows:

6-carboxyhexanoyl-[ACP] methyl ester + H₂O → 6-carboxyhexanoyl-[ACP] + methanol + H⁺ uniprot.orguniprot.org

The formation of pimeloyl-ACP marks the completion of the pimelate precursor, which then proceeds into the later stages of the biotin biosynthetic pathway for ring assembly nih.govagarwallab.com.

Investigation of the Catalytic Triad (B1167595) (Ser-His-Asp) in BioH

Structural and bioinformatics analyses have identified BioH as a member of the protein hydrolase superfamily, characterized by a conserved catalytic triad nih.gov. In Escherichia coli BioH, this classical Ser-His-Asp triad comprises Serine 82 (Ser82), Histidine 235 (His235), and Aspartate 207 (Asp207) nih.gov. The presence of such a triad is typical for esterases and other hydrolases, where these residues collectively facilitate the nucleophilic attack on the ester bond. Other enzymes with BioH-like activity, such as BtsA from Moraxella catarrhalis, also utilize a conserved Ser-Asp-His catalytic triad (Ser117-His254-Asp287), underscoring the importance and evolutionary conservation of this catalytic motif across different bacterial species nih.gov.

Mutagenesis Studies on Key Catalytic Residues

While the precise kinetic effects of mutating all catalytic triad residues of E. coli BioH were not detailed in the available information, the identification of these residues (Ser82, His235, Asp207) through structural comparison and their analogous roles in other hydrolases strongly implicates their essentiality nih.gov. Structural studies of BioH in complex with its substrate often utilize a Ser82Ala (S82A) mutant, indicating that Ser82 is a crucial catalytic residue involved in the enzyme-substrate interaction pnas.org. The conservation of this triad across various pimeloyl-ACP methyl esterases suggests that these residues are indeed critical for the enzymatic activity of BioH.

Substrate Specificity and Enzyme Kinetics

BioH functions as a carboxylesterase, exhibiting a broad substrate specificity, particularly towards p-nitrophenyl esters of fatty acids nih.gov. Its activity shows a preference for substrates with shorter acyl chains uniprot.orgnih.gov.

The kinetic parameters for BioH have been investigated using various p-nitrophenyl esters, as shown in the table below. Although p-nitrophenyl acetate (B1210297) demonstrated the highest activity, the Michaelis constant (Km) values remained largely consistent across substrates with acyl chain lengths ranging from C2 to C6 nih.gov.

Substrate (p-nitrophenyl ester)Km (mM)
p-Nitrophenyl acetate0.29
p-Nitrophenyl propionate0.35
p-Nitrophenyl butyrate0.33
p-Nitrophenyl caproate0.25
: Table 1: Kinetic parameters of BioH with various p-nitrophenyl esters. nih.gov

The optimal pH for BioH activity typically ranges from 8.0 to 8.5, with more than 90% activity maintained between pH 7 and 9. The enzyme functions optimally within a temperature range of 20 to 30 degrees Celsius uniprot.org.

Impact of Substrate Chain Length on Hydrolysis Rate

The chain length of the substrate significantly influences the hydrolysis rate catalyzed by BioH. While BioH shows a general preference for short-chain fatty acid esters (up to C6 carbons) uniprot.org, the hydrolysis of "unnatural" substrates like glutaryl (C5), adipyl (C6), suberyl (C8), and azelayl (C9) methyl esters when conjugated to ACP occurs at a slower rate than that of its physiological pimeloyl (C7) substrate pnas.org. Specifically, glutaryl (C5)-ACP methyl ester is cleaved less efficiently than pimeloyl-ACP methyl ester by both E. coli and P. aeruginosa BioH proteins nih.gov.

Interestingly, both E. coli and P. aeruginosa BioH enzymes effectively hydrolyze the methyl esters of adipyl-, suberyl-, and azelayl-ACPs (C6, C8, and C9 acyl chains, respectively), but they fail to cleave succinyl-ACP methyl ester nih.gov. Molecular dynamics simulations have provided insights into these observations, suggesting that the slower hydrolysis rate of longer-chain substrates, such as azelayl methyl ester (C9), is primarily attributed to increased structural flexibility at the interface between BioH and ACP, rather than steric clashes within the enzyme's hydrophobic cavity nih.govtandfonline.com. This increased flexibility can lead to a loss of essential contacts and electrostatic interactions between BioH and ACP, thereby impeding efficient catalysis nih.govtandfonline.com.

Factors Influencing Enzymatic Efficiency

The efficiency of BioH's enzymatic activity is modulated by various environmental and intrinsic factors. Understanding these influences is crucial for optimizing its function in research and industrial applications.

pH

BioH exhibits a relatively narrow optimal pH range for its carboxylesterase activity, performing best at a pH between 8.0 and 8.5. wikipedia.org Deviations from this optimal range can significantly reduce enzyme activity. Extreme pH values, either too acidic or too alkaline, can lead to the denaturation of the enzyme, causing it to lose its three-dimensional structure and consequently impairing its ability to bind substrates and catalyze reactions effectively. fishersci.caflybase.org

Temperature

Temperature profoundly influences enzyme activity. Generally, an increase in temperature accelerates the reaction rate due to increased kinetic energy and more frequent collisions between enzyme and substrate molecules. fishersci.caflybase.orgwikidata.orgguidetopharmacology.org However, there is an optimal temperature beyond which further increases lead to a sharp decline in activity because of enzyme denaturation. For immobilized BioH, an optimal temperature of approximately 50°C has been reported. nih.gov Other studies on related feruloyl esterases (FAEs), which share the same optimal pH of 8.0, showed maximal activity at temperatures around 30°C, 35°C, and 40°C. fishersci.ca

Substrate and Enzyme Concentration

Enzyme activity is directly influenced by the concentrations of both the enzyme and its substrate. At a constant enzyme concentration, increasing substrate concentration typically leads to an increased reaction rate as more active sites become occupied. This rate continues to rise until the enzyme becomes saturated with substrate, at which point the reaction rate reaches its maximum velocity (Vmax) and becomes independent of further increases in substrate concentration. fishersci.caflybase.orgguidetopharmacology.org BioH displays classical Michaelis-Menten kinetics, meaning its reaction rate can be characterized by parameters such as Km (Michaelis constant) and Vmax. wikipedia.org Conversely, assuming sufficient substrate is available, increasing the concentration of BioH will result in a proportional increase in the reaction rate. fishersci.caguidetopharmacology.org

The kinetic parameters for E. coli BioH carboxylesterase activity with various p-nitrophenyl (pNP) ester substrates highlight its efficiency and substrate preference for shorter acyl chains. wikipedia.org

Table 1: Steady-State Kinetic Parameters for E. coli BioH Carboxylesterase Activity wikipedia.org

SubstrateKm (µM)Vmax (nmol min⁻¹ mg⁻¹)kcat (s⁻¹)
p-nitrophenyl acetate14.834.316.3
p-nitrophenyl butyrate16.326.212.4
p-nitrophenyl hexanoate17.521.010.0

Table 2: Optimal Conditions for E. coli BioH Activity wikipedia.orgnih.gov

FactorOptimal Condition
pH8.0–8.5
Temperature~50°C (immobilized)

Inhibitors and Activators

Enzymatic efficiency can be significantly affected by the presence of inhibitors and activators. Phenylmethylsulfonyl fluoride (B91410) (PMSF), a known serine protease inhibitor, strongly inhibits BioH by covalently modifying its catalytic serine residue (Ser82). wikipedia.org This irreversible binding prevents the enzyme from performing its hydrolytic function. Other general competitive or non-competitive inhibitors can also reduce BioH activity by binding to the active site or elsewhere on the enzyme, respectively, altering its conformation or blocking substrate access. fishersci.caflybase.org While the provided information focuses on inhibitors, general enzyme activators can enhance enzymatic activity by promoting a more favorable active site conformation or assisting in substrate binding. ebi.ac.uk

Structural Biology of Bioh Protein

Crystal Structure Determination of BioH

The elucidation of the crystal structure of BioH has been fundamental to understanding its molecular function within the biotin (B1667282) synthesis pathway.

BioH belongs to the expansive α/β-hydrolase fold superfamily, a group of enzymes characterized by a highly conserved structural motif. This fold typically comprises a central β-sheet, ranging from five to eight strands, which is largely parallel, and is surrounded by α-helices, forming an α/β/α sandwich. asm.orgnih.govnih.govwikipedia.orgebi.ac.uk A defining feature of this superfamily, also characteristic of BioH, is the presence of a catalytic triad (B1167595) composed of a nucleophilic residue, an acidic residue, and a histidine, with the nucleophile situated at the "nucleophilic elbow" – a sharply turned loop. asm.orgnih.govnih.gov The cocrystal structure of Escherichia coli BioH in complex with its physiological substrate, pimeloyl-acyl carrier protein (ACP) methyl ester, has been determined at a resolution of 2.05 Å. agarwallab.comnih.gov This high-resolution structure provides detailed information regarding the enzyme's architecture and its interaction with the substrate.

Comparing the structures of wild-type and mutant proteins is a standard approach in structural biology to decipher the functional implications of specific amino acid changes. Such comparisons can reveal how mutations alter protein shape, flexibility, and interactions, thereby affecting enzymatic activity or specificity. researchgate.netdigitalworldbiology.complos.org While comprehensive details on specific BioH wild-type versus BioH mutant crystal structures are not extensively documented in the provided sources, studies have explored mutants in the context of active site similarities. For instance, the active site of the BioH S82A mutant has been structurally compared to that of BioG, another enzyme involved in pimeloyl-ACP methyl ester hydrolysis, highlighting conserved features and specific residues that influence substrate binding researchgate.net. This indicates that site-directed mutagenesis studies have been instrumental in probing the functional landscape of BioH. Generally, mutations can impact the dynamic and structural flexibility of the catalytic core, potentially leading to a loss of activity nih.gov.

Analysis of Active Site Architecture and Substrate Binding Pocket

The active site of BioH is meticulously designed to facilitate the hydrolysis of its specific substrate, pimeloyl-ACP methyl ester.

Molecular dynamics (MD) simulations have provided crucial insights into the dynamic interplay between BioH and its substrates, particularly regarding substrate specificity and the effects of acyl chain length. These fully atomistic simulations, combined with binding free energy calculations, reveal that the substrate specificity of BioH is not solely determined by the enzyme itself but is a synergistic outcome of the interaction between BioH and ACP. nih.govtandfonline.com

Research findings from MD simulations indicate that the presence of longer acyl chains, such as in azelayl methyl ester (which has two additional methylenes compared to pimeloyl methyl ester), does not necessarily lead to steric clashes within the BioH hydrophobic cavity. Instead, the elongation of the acyl chain can increase the structural flexibility of the protein through altered motions at the interface of ACP and BioH. This increased flexibility, along with a potential loosening of contacts and loss of electrostatic interactions within ionic/hydrogen bonding networks at the protein-protein interface, is suggested to contribute to the experimentally observed slower hydrolysis rates of longer substrates. nih.govtandfonline.com

This dynamic behavior highlights that the enzyme's active site and substrate binding are not static but involve conformational adjustments that influence catalytic efficiency based on substrate characteristics.

The interaction between BioH and Acyl Carrier Protein (ACP) is paramount for the enzyme's physiological function. BioH forms a direct complex with pimeloyl-ACP methyl ester, its physiological substrate. agarwallab.comnih.gov The cocrystal structure reveals that BioH engages with ACP by binding both ends of ACP helix 2, which effectively positions the catalytically tethered serine residue of ACP relative to BioH, creating a productive catalytic complex. agarwallab.comnih.gov

Crucially, the phosphopantetheine arm of the substrate, tethered to ACP, exhibits minimal direct or water-mediated interactions with the BioH active site. agarwallab.comnih.gov Instead, the specificity for ACP-bound substrates appears to be largely "engineered" into BioH through its recognition of the ACP molecule itself. The ACP moiety plays a significant role in sequestering the first 6–8 carbon atoms of the acyl chain from the solvent, housing them within a hydrophobic tunnel formed by a bundle of four helices. agarwallab.comnih.gov This mechanism suggests that the ACP serves as a crucial determinant for delivering the correct pimeloyl methyl ester chain for hydrolysis, preventing the hydrolysis of other intermediates and ensuring the fidelity of the biotin synthesis pathway. agarwallab.comnih.gov

Structural Insights into Enzyme Specificity and Catalysis

BioH acts as a critical "gatekeeper" enzyme in the Escherichia coli biotin biosynthetic pathway. agarwallab.comnih.gov Its primary physiological role is to hydrolyze the methyl ester bond of pimeloyl-ACP methyl ester, thereby exposing the ω-carboxyl group and effectively terminating the elongation of the pimeloyl chain by the fatty acid synthetic pathway. agarwallab.comnih.govuniprot.org This specific hydrolysis is essential because it prevents the precursor from undergoing further undesirable elongation.

Despite observations of BioH exhibiting some non-specific hydrolytic activity towards other substrates in vitro, its physiological specificity is conferred by its tight interaction with ACP. agarwallab.comnih.gov The structural insights from cocrystal structures and molecular dynamics simulations underscore how this protein-protein interaction dictates substrate delivery and orientation. The active site of BioH contains a hydrophobic pocket that is well-suited for binding and positioning the pimeloyl methyl ester moiety of the ACP-linked substrate for nucleophilic attack. researchgate.net

The catalytic mechanism, characteristic of α/β-hydrolases, involves a conserved catalytic triad that facilitates the hydrolysis of the ester bond. This precise structural arrangement, coupled with the dynamic recognition and binding of the ACP-tethered substrate, ensures that BioH performs its crucial gatekeeping function efficiently and specifically within the complex cellular environment.

Homology Modeling and Structural Prediction

The structural characterization of BioH proteins has significantly benefited from both experimental crystallography and computational structural prediction methods. A pivotal breakthrough was the determination of the crystal structure of Escherichia coli BioH (UniProt ID: P13001) at a resolution of 1.7 Å (Protein Data Bank (PDB) ID: 1M33) rcsb.orgnih.govresearchgate.net. This experimentally solved structure serves as a crucial template for the structural prediction of BioH orthologs from other species, for which experimental data might be limited researchgate.net.

For instance, the Escherichia coli BioH structure (PDB ID: 1M33) has been successfully utilized as a template to generate a structural model for Pseudomonas aeruginosa BioH researchgate.net. This was achieved through threading approaches, such as those facilitated by platforms like SwissModel researchgate.netbiorxiv.org. Despite having a relatively modest sequence identity of approximately 29% to E. coli BioH over its length, the P. aeruginosa BioH model was predicted to share the same conserved Ser-His-Asp catalytic triad, consistent with its carboxylesterase function researchgate.net.

Key structural features consistently identified or predicted across various BioH orthologs include their classification as α/β-hydrolases researchgate.netnih.gov. These enzymes are characterized by a conserved core domain that adopts an α/β-fold nih.gov. The catalytic mechanism of BioH relies on a well-defined catalytic triad, which in Escherichia coli BioH consists of Serine 82 (Ser82), Histidine 235 (His235), and Aspartate 207 (Asp207) rcsb.orgnih.govresearchgate.net. These residues are critical for its carboxylesterase activity and have been found to be invariant across different BioH isoforms researchgate.netnih.gov. For example, in Mycobacterium smegmatis, three BioH isoenzymes (BioH1, BioH2, BioH3) exhibit similar catalytic triads at corresponding positions nih.gov. The crystal structure of Mycobacterium smegmatis BioH3 (PDB ID: 7WWF) also confirmed its α/β-hydrolase fold and the presence of a catalytic triad composed of Ser103, Asp248, and His265 nih.gov.

The application of bioinformatics tools in structural prediction extends beyond traditional homology modeling. Modern advancements, particularly in artificial intelligence (AI) and deep learning, have revolutionized the field of protein structure prediction bio-conferences.orgbitesizebio.comnih.govdeepmind.googlemdpi.comabeebyekeen.comlibretexts.org. Tools like AlphaFold, for example, can predict protein structures with high accuracy from amino acid sequences, often competitive with experimental methods, and have significantly expanded the database of known protein structures deepmind.googlelibretexts.orgebi.ac.ukblog.googlenobelprize.org. While experimental structures for BioH proteins exist, these advanced computational methods can be invaluable for predicting structures of novel BioH orthologs or understanding potential conformational changes and interactions libretexts.orgblog.google.

The consistent structural findings for BioH proteins, whether derived experimentally or through computational modeling, highlight their conserved architecture and catalytic machinery essential for their role in biotin biosynthesis.

Table 1: Overview of Experimentally Determined BioH Protein Structures and Key Features

OrganismProtein NamePDB IDUniProt IDResolution (Å)Molecular Weight (kDa)Catalytic Triad Residues (Positions)Fold TypeReferences
Escherichia coliBioH1M33P130011.729.19Ser82, His235, Asp207α/β-hydrolase rcsb.orgnih.govuniprot.org
Mycobacterium smegmatisBioH37WWF-2.27-Ser103, Asp248, His265α/β-hydrolase nih.gov

Table 2: Example of BioH Protein Homology Modeling

Target ProteinTemplate Protein (PDB ID)Modeling ToolSequence Identity (%) to TemplateShared Structural FeatureReferences
Pseudomonas aeruginosa BioHEscherichia coli BioH (1M33)SwissModel~29Conserved Ser-His-Asp catalytic triad researchgate.net

Genetic Context and Regulation of Bioh Expression

Genomic Location of bioH Gene (Operonic vs. Freestanding)

The genomic arrangement of the bioH gene is a key factor influencing its regulation and demonstrates remarkable plasticity. The gene can be found either as a freestanding, independently regulated unit or integrated within a biotin (B1667282) (bio) synthetic operon, where its transcription is co-regulated with other genes in the pathway nih.gov.

In the model organism Escherichia coli, the bioH gene is a classic example of a "freestanding" gene. It is not located within the primary biotin synthetic operon (bioABFCD) and, consequently, its transcription is not coregulated with the other biotin synthesis genes nih.gov. This independent arrangement suggests a regulatory mechanism distinct from the canonical biotin operon control system.

Conversely, in other bacteria like Pseudomonas aeruginosa, the bioH gene is integrated directly into a biotin synthesis operon, specifically the bioBFHCD operon. This operonic context ensures that its transcription is synergistically controlled along with other enzymes required for the pathway nih.gov. This arrangement is thought to facilitate the efficient production of biotin by ensuring the coordinated expression of the necessary enzymes.

Furthermore, some organisms exhibit multiple bioH isoenzymes. For instance, Mycobacterium smegmatis possesses three distinct genes (bioH1, bioH2, bioH3) that encode proteins with BioH-like activity. This redundancy suggests a potentially more complex or robust system for pimelate (B1236862) synthesis in this organism.

Table 1: Genomic Location of the bioH Gene in Various Bacteria

Organism Genomic Context Details
Escherichia coli Freestanding Not part of the bioABFCD operon; not co-regulated. nih.gov
Pseudomonas aeruginosa Operonic Part of the bioBFHCD operon; co-regulated with other bio genes. nih.gov
Mycobacterium smegmatis Multiple Freestanding Possesses three distinct bioH isoenzymes (BioH1, BioH2, BioH3).

Transcriptional Regulation of bioH

The transcriptional regulation of genes involved in biotin synthesis is tightly controlled to respond to the cellular availability of biotin. This regulation primarily revolves around the bifunctional protein BirA, especially in the context of operon-encoded genes.

In E. coli, the transcription of the bio operon is regulated by the BirA protein, which functions as both a biotin protein ligase and a transcriptional repressor. This dual role allows the cell to sense and respond to biotin levels through a sophisticated mechanism.

BirA's repressor activity is not activated by biotin directly, but by an intermediate of its ligase reaction: biotinoyl-5'-adenylate (bio-AMP). In the first step of its enzymatic function, BirA catalyzes the synthesis of bio-AMP from biotin and ATP. This bio-AMP molecule then acts as the corepressor. The BirA:bio-AMP complex undergoes dimerization, which is the form required to bind to the biotin operator (bioO) sequence on the DNA. This binding blocks transcription of the biotin operon.

The availability of biotin directly influences the regulatory activity of BirA and thus the expression of the biotin operon.

Excess Biotin: When biotin levels are high, BirA synthesizes bio-AMP. If all available acceptor proteins (like the Biotin Carboxyl Carrier Protein, BCCP) are already biotinylated, the BirA:bio-AMP complex accumulates. This accumulation promotes the formation of BirA dimers, which then bind to the bioO and repress the transcription of the operon, halting further biotin synthesis.

Limited Biotin: When biotin is scarce, any bio-AMP synthesized by BirA is immediately consumed in the second step of the ligase reaction, where the biotin moiety is transferred to its cognate acceptor proteins. This consumption of the bio-AMP corepressor prevents the accumulation of the BirA:bio-AMP complex and the subsequent dimerization required for DNA binding. As a result, BirA does not bind to the operator, and the biotin operon is derepressed, allowing for the transcription of genes needed for biotin synthesis.

It is important to note that this BirA-mediated regulation directly controls the bioABFCD operon in E. coli. As the E. coli bioH gene is freestanding, its transcription is not under the direct control of this specific BirA repressor system nih.gov. For organisms like P. aeruginosa, where bioH is part of the operon, its expression is expected to be co-regulated by the same biotin-dependent mechanism.

Comparative Expression Levels of BioH in Different Organisms

Studies comparing the expression of BioH in different genomic contexts have revealed interesting findings. A comparison between the freestanding BioH from E. coli and the operon-encoded BioH from P. aeruginosa showed that the P. aeruginosa BioH is more highly expressed nih.gov. Despite the differences in genomic location and expression levels, the two proteins were found to have remarkably similar enzymatic activities and substrate specificities nih.gov.

In Mycobacterium smegmatis, the presence of three distinct bioH paralogs (bioH1, bioH2, and bioH3) implies a different expression strategy. Real-time quantitative PCR analysis has shown that these three isoenzymes are expressed at varying levels, suggesting they may have specialized or complementary roles within the cell.

Table 2: Comparative Expression of BioH

Organism Gene Context Relative Expression Level Notes
Escherichia coli Freestanding Lower Expression is independent of the main bio operon regulation. nih.gov
Pseudomonas aeruginosa Operonic Higher More highly expressed than its E. coli counterpart. nih.gov
Mycobacterium smegmatis Multiple Freestanding Variable Three isoenzymes are expressed at different levels.

Post-Translational Events and Modifications

Post-translational modifications (PTMs) are covalent changes to proteins after their synthesis, which can alter their activity, stability, or localization. While PTMs like phosphorylation, acetylation, and glycosylation are common regulatory mechanisms for many bacterial proteins, there is a lack of specific information in the scientific literature regarding post-translational modifications of the BioH protein itself. Research has primarily focused on its genetic regulation, structure, and enzymatic function, without significant documentation of any processing or covalent modifications that occur after its translation.

Bioh Protein in Microbial Metabolism and Physiology

Contribution of BioH to Bacterial Biotin (B1667282) Homeostasis

Biotin is an essential coenzyme, vital for a wide array of metabolic reactions, including CO₂ fixation, lipid synthesis, amino acid catabolism, and gluconeogenesis nih.govasm.orgpnas.org. Organisms such as bacteria, plants, and fungi synthesize biotin de novo, while mammals must acquire it through diet or from their intestinal microbiota asm.orgmdpi.com. The biosynthesis of biotin is typically divided into two stages: the early stage, involving the synthesis of the pimelate (B1236862) precursor, and the late stage, where the bicyclic rings of biotin are assembled nih.govasm.org.

BioH is a key enzyme in the early stage of biotin synthesis within the "BioC-BioH" pathway, particularly well-characterized in Escherichia coli and Mycobacterium tuberculosis nih.govasm.orgpnas.org. In this pathway, BioC, an O-methyltransferase, initiates the process by methylating malonyl-acyl carrier protein (malonyl-ACP) to form malonyl-ACP methyl ester pnas.orgresearchgate.netuniprot.org. This methylation "disguises" the carboxyl group, allowing the malonyl-ACP methyl ester to enter the fatty acid synthesis (FAS) pathway as a primer pnas.orgresearchgate.netplos.orgnih.gov. Following two cycles of carbon elongation within the FAS machinery, the intermediate is converted into pimeloyl-ACP methyl ester pnas.orgresearchgate.netplos.org.

BioH then functions as a carboxylesterase (EC 3.1.1.85), hydrolyzing the methyl ester from pimeloyl-ACP methyl ester to yield pimeloyl-ACP asm.orgpnas.orgresearchgate.netuniprot.orgplos.org. This demethylation step is crucial because it liberates the carboxyl group, which is required for the subsequent reactions in the biotin synthesis pathway, specifically for the reaction catalyzed by BioF, which begins the assembly of the biotin rings pnas.orgresearchgate.netplos.org. Without BioH activity, the pimeloyl-ACP methyl ester cannot be correctly processed to form the biotin precursor, thus disrupting biotin synthesis and leading to biotin auxotrophy in bacteria lacking a functional BioH nih.govasm.orgresearchgate.net.

The importance of BioH in bacterial biotin homeostasis is underscored by the fact that its removal can render a bacterium, such as Pseudomonas aeruginosa, biotin auxotrophic nih.govnih.gov. While E. coli BioH is highly active and can even cleave ethyl, propyl, and butyl esters of pimeloyl-ACP, as well as adipoyl-ACP methyl ester, its primary physiological role remains the hydrolysis of pimeloyl-ACP methyl ester asm.org. In some bacterial species, other enzymes such as BioG, BioK, BioJ, BioV, BtsA, and BioUh can functionally replace BioH, demonstrating a diversity in how this crucial step is achieved across different microbial lineages asm.orgplos.orgresearchgate.netnih.govnih.gov.

Interplay with Microbial Fatty Acid Metabolism

The biosynthesis of the pimelate precursor, a fundamental component of biotin, is intricately linked to microbial fatty acid metabolism, particularly through the Type II Fatty Acid Synthesis (FAS II) pathway asm.orgpnas.orgresearchgate.net. The BioC-BioH pathway utilizes a modified version of the FAS machinery to produce pimeloyl-ACP, a seven-carbon acyl chain researchgate.netrsc.org.

The process begins with BioC-catalyzed methylation of malonyl-ACP to malonyl-ACP methyl ester pnas.orgresearchgate.netnih.gov. This methyl ester serves as a primer that enters the FAS cycle pnas.orgresearchgate.netplos.org. The FAS enzymes, typically involved in elongating fatty acid chains for membrane lipids, then perform two rounds of elongation-reduction-dehydration-reduction cycles on this methylated substrate pnas.orgresearchgate.netplos.org. The presence of the methyl ester group on the malonyl moiety is critical; it "disguises" the carboxyl group, enabling its acceptance into the hydrophobic active sites of FAS enzymes and channeling it specifically towards biotin synthesis rather than general fatty acid production researchgate.netplos.orgnih.gov.

After two rounds of elongation, the FAS pathway generates pimeloyl-ACP methyl ester researchgate.netplos.org. At this juncture, BioH acts as a "gatekeeper" enzyme nih.govnih.gov. Its esterase activity specifically cleaves the methyl group from pimeloyl-ACP methyl ester, releasing the free carboxyl group and producing pimeloyl-ACP asm.orgpnas.orgresearchgate.netplos.org. This removal of the methyl ester is crucial for two reasons: it prevents further, non-productive elongation of the pimelate chain by the FAS enzymes, and it generates the free carboxyl group necessary for the subsequent steps of biotin synthesis, where biotin is ultimately attached to its cognate enzymes plos.orgnih.gov.

This interplay highlights an elegant metabolic strategy where a core metabolic pathway (fatty acid synthesis) is repurposed and precisely controlled by specialized enzymes (BioC and BioH) to produce a specific precursor for another essential cofactor, biotin. The methyl ester modification acts as a transient tag, allowing specific intermediates to navigate the general fatty acid synthesis machinery before being liberated by BioH for their dedicated pathway.

BioH as a Potential Target in Microbial Metabolic Engineering

The essential role of BioH in the early stages of biotin biosynthesis makes it a compelling target in microbial metabolic engineering efforts aimed at optimizing biotin production or developing new antimicrobial strategies. Biotin is widely used in various industries, including feed, food, and pharmaceuticals, making efficient microbial production a significant biotechnological goal nih.gov.

The diverse nature of BioH and its isoenzymes (BioG, BioK, etc.) across different bacteria also provides targets for engineering. Understanding the substrate specificities and catalytic efficiencies of these variants could allow for the selection or engineering of BioH forms that are more efficient for specific industrial applications plos.orgresearchgate.netnih.gov. Metabolic engineering strategies generally involve rational design, artificial genetic modification, and process optimization to improve biotin production nih.govresearchgate.net.

Strategies for Modulating Biotin Production

Modulating biotin production through BioH-related strategies involves several approaches:

Enzyme Engineering : Modifying BioH or its isoenzymes to enhance their catalytic efficiency or substrate specificity for pimeloyl-ACP methyl ester could improve the rate of pimelate precursor formation. Structural studies of BioH, such as the 2.27Å x-ray structure of Mycobacterium smegmatis BioH3, provide insights into its catalytic mechanism and substrate recognition, which can guide rational enzyme design nih.govresearchgate.netresearchgate.net.

Precursor Supply Enhancement : Increasing the availability of precursors for the BioC-BioH pathway, such as malonyl-ACP, can also be a strategy. This might involve engineering parts of the fatty acid synthesis pathway itself to channel more intermediates towards biotin synthesis. However, it is essential to ensure that the initial methylation by BioC is efficient to prevent the intermediate from being diverted to general fatty acid synthesis pnas.orgresearchgate.net.

Relevance of BioH in Pathogenic Microorganisms (e.g., Pseudomonas aeruginosa, Mycobacteria)

Biotin biosynthesis is an attractive target for antimicrobial drug discovery because it is an essential cofactor for microbial growth and pathogenicity, but mammals cannot synthesize it asm.orgmdpi.comnih.govnih.govresearchgate.net. The BioH protein, being a critical enzyme in the early stages of this pathway, holds significant relevance in pathogenic microorganisms, including Pseudomonas aeruginosa and Mycobacteria.

In Pseudomonas aeruginosa : Pseudomonas aeruginosa is a significant opportunistic pathogen, recognized as an "ESKAPE" pathogen due to its multi-drug resistance nih.govnih.gov. Studies have confirmed that P. aeruginosa BioH (PA0502) acts as a "gatekeeper" enzyme, facilitating the exit of pimeloyl-ACP from the fatty acid synthesis cycle and its entry into the later stages of biotin synthesis nih.govnih.govresearchgate.net.

Essentiality for Virulence : Removal of the bioH gene in P. aeruginosa renders the bacterium biotin auxotrophic, meaning it cannot grow without an external supply of biotin nih.govnih.gov. More critically, this deletion significantly impairs the bacterium's persistence within macrophages, suggesting a role for BioH in intracellular survival nih.govresearchgate.net. In a mouse model mimicking human infection, P. aeruginosa BioH was found to be necessary for full virulence, linking biotin synthesis directly to the pathogen's ability to cause disease nih.govnih.gov.

Target for Antibiotics : The essentiality of biotin synthesis for P. aeruginosa virulence makes BioH a promising drug target. Inhibitors targeting biotin synthesis, such as MAC13772 (a BioA inhibitor), have shown the ability to dampen the viability of carbapenem-resistant P. aeruginosa (CRPA) and interfere with the production of virulence factors like pyocyanin (B1662382) nih.govnih.govasm.org. This highlights BioH's potential as a target for developing new antimicrobials against this recalcitrant pathogen. P. aeruginosa physiologically requires a higher level of cytosolic biotin (approximately three times more than E. coli) due to the presence of multiple biotinylated enzymes, further emphasizing the importance of its biotin synthesis pathway for survival and pathogenesis nih.govnih.govresearchgate.net.

In Mycobacteria (e.g., Mycobacterium tuberculosis) : Mycobacterium tuberculosis is the causative agent of tuberculosis (TB), a leading infectious disease globally nih.govnih.gov. Biotin metabolism in M. tuberculosis is considered an attractive drug target because the bacterium relies on de novo biotin synthesis, lacking a transporter for scavenging exogenous biotin nih.govasm.orgnih.govresearchgate.net.

Multiple BioH Isoenzymes : Mycobacterium smegmatis, a fast-growing surrogate for M. tuberculosis, possesses three distinct BioH isoenzymes (BioH1, BioH2, and BioH3) involved in the early stage of biotin synthesis nih.govresearchgate.netresearchgate.netnih.gov. BioH2 and BioH3 are actively involved in the hydrolysis of methyl-C7-ACP to C7-ACP, a crucial precursor for the later steps of biotin synthesis nih.govresearchgate.netresearchgate.net. The triple mutant ΔbioH1/2/3 in M. smegmatis is biotin auxotrophic, demonstrating the collective essentiality of these isoenzymes nih.govnih.gov.

Validated Anti-TB Drug Target : The biotin biosynthetic pathway, including the enzymes involved in the early stages like BioH, has been validated as a promising anti-TB drug target nih.govpnas.orgnih.govresearchgate.netscispace.com. The discovery of the distinct BioH isoforms in mycobacteria and their catalytic mechanisms, as revealed by the crystal structure of BioH3, provides molecular insights for the development of new anti-tubercular compounds nih.govresearchgate.netresearchgate.netnih.gov. Targeting these enzymes could disrupt essential metabolic processes, impairing M. tuberculosis growth and virulence researchgate.net.

The conservation of biotin biosynthesis pathways in pathogenic microbes, coupled with their absence in human cells, positions BioH as a strategically important target for developing selective antimicrobial agents.

Advanced Research Methodologies for Bioh Protein Studies

Protein Expression and Purification Techniques

To obtain sufficient quantities of bioH protein for detailed studies, researchers employ recombinant DNA technology to express the protein in a host organism and then purify it from the cellular milieu. cuni.cz

Overexpression Systems

The most common strategy for producing large amounts of a specific protein is to clone its gene into an expression vector and introduce it into a host organism, a process known as overexpression. researchgate.net Escherichia coli is a frequently used host for bioH protein expression due to its rapid growth, low cost, and well-understood genetics. researchgate.net However, challenges such as protein insolubility or the presence of rare codons in the target gene can arise. researchgate.netrockland.com To overcome these issues, various strategies are employed:

Codon Optimization: The gene sequence of bioH can be altered to match the codon usage of the expression host, thereby enhancing translation efficiency. rockland.com

Fusion Tags: The bioH protein can be fused to a highly soluble protein or peptide tag, which can aid in proper folding and increase solubility. These tags can often be removed after purification. rockland.com

Co-expression with Chaperones: Molecular chaperones, which assist in protein folding, can be co-expressed with bioH to prevent aggregation and promote the formation of the correct three-dimensional structure. rockland.com

Inducible Promoters: The expression of bioH can be controlled by an inducible promoter, allowing for cell growth to a high density before protein production is initiated. This can mitigate the potential toxicity of the overexpressed protein. tandfonline.com

Different expression systems, including bacterial, yeast, insect, and mammalian cells, offer various advantages for producing recombinant proteins. takarabio.comfrontiersin.org The choice of system depends on factors such as the complexity of the protein and the need for specific post-translational modifications. frontiersin.org

Table 1: Common Overexpression Systems for Recombinant Protein Production

Expression SystemAdvantagesDisadvantages
Bacterial (e.g., E. coli) Rapid growth, low cost, well-established genetics, high yields. researchgate.netLack of post-translational modifications, potential for inclusion body formation. researchgate.net
Yeast (e.g., P. pastoris) Capable of some post-translational modifications, high-density culture. frontiersin.orgDifferent glycosylation patterns than mammalian cells. frontiersin.org
Insect Cells Good for complex proteins, proper folding and post-translational modifications.More complex and expensive than bacterial systems.
Mammalian Cells Produces proteins with human-like post-translational modifications. frontiersin.orgSlow growth, complex media requirements, lower yields. frontiersin.org

Chromatographic Purification Strategies

Following expression, the bioH protein must be separated from other cellular components. Chromatography is the primary method used for protein purification, separating molecules based on differences in their physical and chemical properties. cuni.czbio-rad.com A typical purification strategy for bioH protein involves a multi-step process.

Affinity Chromatography (AC): This is often the first and most powerful step. bio-rad.com If the bioH protein is expressed with an affinity tag (e.g., a polyhistidine-tag), it can be selectively captured on a column containing a resin that specifically binds to that tag. rockland.comaatbio.com Unbound proteins are washed away, and the purified bioH protein is then eluted. aatbio.com

Ion Exchange Chromatography (IEX): This technique separates proteins based on their net charge. aatbio.com The bioH protein is applied to a column with a charged stationary phase. By changing the pH or salt concentration of the buffer, proteins with different charges will elute at different times. aatbio.com

Size-Exclusion Chromatography (SEC) or Gel Filtration: This method separates proteins based on their size and shape. aatbio.com The protein mixture is passed through a column packed with porous beads. Larger proteins are excluded from the pores and travel through the column more quickly, while smaller proteins enter the pores and have a longer path, thus eluting later. aatbio.com This step is often used as a final "polishing" step to remove any remaining contaminants and protein aggregates. rockland.com

Hydrophobic Interaction Chromatography (HIC): This technique separates proteins based on their hydrophobicity. aatbio.com

The purity of the bioH protein at each stage is typically assessed by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE), a technique that separates proteins based on their molecular weight.

Enzymatic Activity Assays

To study the function of the bioH protein, it is essential to measure its enzymatic activity. rndsystems.com Enzyme assays are laboratory procedures that measure the rate of an enzyme-catalyzed reaction. creative-biolabs.comwikipedia.org For bioH, this involves monitoring the consumption of its substrates or the formation of its products over time. wikipedia.org

Spectrophotometric and Chromatographic Detection Methods

A common approach to assaying enzyme activity is through spectrophotometry. creative-enzymes.com This method relies on a change in the absorbance of light by the reaction mixture as the substrate is converted to the product. creative-enzymes.comuba.ar If the product of the bioH-catalyzed reaction has a unique absorbance spectrum, its formation can be monitored directly. Alternatively, a coupled enzyme assay can be used, where the product of the bioH reaction is a substrate for a second enzyme that produces a detectable product.

High-performance liquid chromatography (HPLC) is another powerful technique for monitoring enzymatic reactions. hilarispublisher.comresearchgate.net HPLC can separate the substrates and products of the bioH reaction, allowing for their precise quantification. hilarispublisher.com Thin-layer chromatography (TLC) can also be employed for the separation and detection of reaction components, offering a simpler and more rapid screening method. researchgate.netcreative-enzymes.com

Mass Spectrometry for Product Identification

Mass spectrometry (MS) is an indispensable tool for the definitive identification of the products of an enzymatic reaction. rssl.comacs.org It measures the mass-to-charge ratio of ions, allowing for the precise determination of the molecular weight of the reaction products. inbio.combiopharmaspec.com By comparing the mass of the product to that of the substrate, the chemical transformation catalyzed by the bioH enzyme can be confirmed. Tandem mass spectrometry (MS/MS) can further provide structural information by fragmenting the product ion and analyzing the resulting fragments. acs.org This technique is crucial for verifying the identity of the enzymatic product and for elucidating the reaction mechanism.

Structural Characterization Techniques

Determining the three-dimensional structure of the bioH protein is fundamental to understanding its mechanism of action. riken.jpacs.orgbiopharmaspec.com The primary techniques used for this purpose are X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy. High-resolution mass spectrometry (HRMS) also contributes to structural characterization. nih.govtandfonline.com

X-ray Crystallography: This technique requires the protein to be in a crystalline form. libretexts.orgcreative-biostructure.com A beam of X-rays is directed at the crystal, and the resulting diffraction pattern is used to calculate the electron density map of the molecule, from which the atomic structure can be determined. riken.jplibretexts.orgmpg.de Obtaining high-quality crystals is often the most challenging step in this process. libretexts.orgcreative-biostructure.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy can determine the structure of proteins in solution, which is closer to their native state. uoc.grresearchgate.netduke.eduacs.org This technique relies on the magnetic properties of atomic nuclei. researchgate.net By analyzing the interactions between nuclei, a set of distance and angular constraints can be generated to calculate the three-dimensional structure of the protein. acs.org NMR is also powerful for studying protein dynamics and interactions. researchgate.neteuropeanpharmaceuticalreview.com

Table 2: Comparison of Major Structural Biology Techniques

TechniqueSample RequirementsInformation ObtainedAdvantagesLimitations
X-ray Crystallography High-purity protein crystals. libretexts.orgmpg.deHigh-resolution 3D atomic structure. libretexts.orgmpg.deCan handle large proteins and complexes. riken.jpCrystallization can be a major bottleneck. libretexts.orgcreative-biostructure.com
NMR Spectroscopy Concentrated, soluble, and isotopically labeled protein solution. acs.org3D structure in solution, protein dynamics, and interactions. researchgate.netacs.orgeuropeanpharmaceuticalreview.comProvides information on molecular motion and can study proteins in a more native-like state. researchgate.netacs.orgGenerally limited to smaller proteins (<40 kDa).
High-Resolution Mass Spectrometry (HRMS) Purified protein solution. inbio.comPrimary sequence confirmation, post-translational modifications, and higher-order structure via techniques like HDX-MS. biopharmaspec.comnih.govHigh sensitivity and accuracy for mass determination. biopharmaspec.comDoes not provide a complete 3D structure on its own.

X-ray Crystallography

X-ray crystallography has been the principal technique for determining the three-dimensional structure of proteins, including BioH. creative-biostructure.commpg.debitesizebio.com This method involves purifying the protein, inducing it to form a highly ordered crystal lattice, and then diffracting an X-ray beam off the crystal. bitesizebio.comhelixbiostructures.com The resulting diffraction pattern is used to calculate an electron density map, from which an atomic model of the protein is built. mpg.debitesizebio.com This technique has been instrumental in revealing the α/β-hydrolase fold of BioH and identifying the key residues of its catalytic triad (B1167595). nih.govnih.gov

Several crystal structures of BioH from different organisms have been solved and are available in the Protein Data Bank (PDB). rcsb.orgrcsb.org For example, the crystal structure of Escherichia coli BioH was determined at a resolution of 1.7 Å, providing a detailed view of its active site. nih.govrcsb.org Similarly, the structure of BioH from Klebsiella pneumoniae has been solved at 2.26 Å resolution. rcsb.org These structures have been crucial for understanding the enzyme's substrate specificity and its interaction with other molecules. nih.govrcsb.org The analysis of these crystal structures reveals that BioH consists of an α-β-α sandwich domain and a cap domain, with the catalytic triad (Ser-His-Asp) located at their interface. rcsb.org

Table 1: Representative X-ray Crystal Structures of BioH Protein

PDB ID Organism Resolution (Å) Key Findings Reference(s)
1M33 Escherichia coli 1.70 Revealed the α/β hydrolase fold and the Ser-His-Asp catalytic triad. nih.govrcsb.org
4J3S Escherichia coli 2.05 Co-crystal structure with pimeloyl-ACP methyl ester, demonstrating its role as the gatekeeper in biotin (B1667282) synthesis. nih.govagarwallab.com
6K5E Klebsiella pneumoniae 2.26 Showed a monomeric state in solution but a dimeric formation in the crystal, stabilized by a disulfide bond. rcsb.org
5XU7 Pseudomonas aeruginosa - Structural model based on E. coli BioH, showing high structural similarity despite low sequence identity. researchgate.net

Cryo-Electron Microscopy (Cryo-EM)

Cryo-electron microscopy (Cryo-EM) is an increasingly powerful technique for determining the structure of large protein complexes and molecules that are difficult to crystallize. uni-saarland.dearxiv.org The sample is rapidly frozen in a thin layer of vitreous ice and then imaged with an electron microscope. arxiv.org Thousands of 2D projection images of individual particles are then computationally combined to reconstruct a 3D model. arxiv.org While specific high-resolution Cryo-EM structures of the isolated BioH protein are not prominently documented, this technique holds potential for studying BioH in complex with its interaction partners, such as the acyl carrier protein (ACP) and other components of the fatty acid synthesis machinery, which can be challenging to crystallize. nih.govplos.org

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a versatile technique that can provide information about protein structure, dynamics, and interactions in solution, which more closely mimics the physiological environment. uni-saarland.dercsb.org This method relies on the magnetic properties of atomic nuclei. For proteins, NMR can be used to determine the distances between specific atoms, which are then used as constraints to calculate a family of structures consistent with the experimental data. rcsb.org While X-ray crystallography provides a single, static structure, NMR can reveal the conformational flexibility of proteins. uni-saarland.de Although detailed 3D structure determination of BioH by NMR is not the primary method cited in the literature, NMR has been used to validate interactions and probe the dynamic nature of related systems, such as the interaction between ACP and its partner enzymes. nih.gov

Computational and Bioinformatics Approaches

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. arxiv.orgacs.org By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide detailed information about the conformational changes, flexibility, and thermodynamics of proteins like BioH. arxiv.orgtandfonline.comfigshare.com

MD simulations have been employed to investigate the substrate specificity of BioH. tandfonline.comfigshare.com These studies have shown that the flexibility of protein motions at the interface between BioH and the acyl carrier protein (ACP) is a key determinant of substrate recognition. tandfonline.com Simulations comparing the physiological substrate, pimeloyl-ACP methyl ester, with longer-chain analogs like azelayl-ACP methyl ester, revealed that the slower hydrolysis of the longer substrate is due to a loss of key electrostatic interactions and contacts at the BioH-ACP interface, rather than steric hindrance within the BioH active site. tandfonline.com These computational findings highlight that substrate specificity is a concerted effect of both BioH and its carrier protein partner, ACP. tandfonline.comfigshare.com

Sequence Alignment and Phylogenetic Tree Construction

Sequence alignment and phylogenetic analysis are bioinformatics methods used to compare protein sequences and infer their evolutionary relationships. wikipedia.org By aligning the amino acid sequences of BioH from different species, researchers can identify conserved regions that are likely important for structure and function, such as the catalytic triad residues. researchgate.netresearchgate.net

Protein-Protein Interaction Prediction (e.g., with ACP)

Predicting and understanding the interactions between BioH and its partners, particularly the acyl carrier protein (ACP), is crucial for a complete picture of its biological function. nih.gov The physiological substrate of BioH is not a free molecule but is tethered to ACP. nih.govagarwallab.com Computational methods, in conjunction with experimental data, are used to model and analyze these protein-protein interactions.

The co-crystal structure of the E. coli BioH-ACP complex provided a detailed map of the interaction interface. nih.govagarwallab.com This structure revealed that BioH binds to helix II of ACP, correctly positioning the substrate for catalysis. nih.gov The interaction is primarily mediated by electrostatic and hydrophobic interactions. nih.govnih.gov For instance, positively charged arginine residues on BioH form ionic bonds with negatively charged residues on the ACP α2-helix. nih.gov Molecular dynamics simulations have further refined this understanding by showing how the dynamics and flexibility at this interface are critical for substrate specificity. tandfonline.com A loss of these specific contacts, as observed in simulations with non-physiological substrates, leads to reduced catalytic efficiency. tandfonline.com

Table 2: Key Interacting Residues in the E. coli BioH-ACP Complex

Protein Interacting Residues Type of Interaction Functional Significance Reference(s)
BioH Arg138, Arg142, Arg155, Arg159 Electrostatic Forms ionic bonds with acidic residues on ACP, guiding complex formation. nih.gov
ACP Gln14, Asp35, Asp38, Glu47, Ile54, Asp56 Electrostatic Interacts with basic residues on BioH to stabilize the complex. nih.gov
BioH Ala145, Leu146, Met149 Hydrophobic Creates a hydrophobic patch that interacts with the substrate acyl chain. researchgate.net

Genetic and Molecular Biology Techniques

The study of the bioH protein, a key esterase in the biotin synthesis pathway, has been significantly advanced through the application of sophisticated genetic and molecular biology techniques. These methodologies allow researchers to isolate and manipulate the bioH gene, analyze its expression patterns, and functionally characterize the protein product. Such techniques are fundamental to understanding the protein's role in bacterial metabolism and its potential as a target for novel antibacterial agents. semanticscholar.org

Gene Cloning and Mutagenesis

Gene cloning and mutagenesis are cornerstone techniques for the functional analysis of proteins like BioH. bio-rad.com Cloning facilitates the isolation and replication of the bioH gene, while mutagenesis allows for targeted alterations to its sequence, enabling detailed structure-function studies. neb.combitesizebio.com

Gene Cloning: The process of cloning the bioH gene typically involves its amplification from the genomic DNA of an organism, such as Escherichia coli, using the polymerase chain reaction (PCR). bio-rad.com The amplified DNA fragment is then inserted into a self-replicating genetic element, most commonly a bacterial plasmid vector. bio-rad.combio-rad.com This recombinant plasmid can be introduced into a host bacterium, like E. coli, which then produces many copies of the bioH gene. These cloned genes are essential for various downstream applications, including overexpression for protein purification, sequencing to identify genetic variations, and for use in complementation and mutagenesis studies. bio-rad.complos.org For instance, the bioH genes from E. coli and Pseudomonas aeruginosa have been cloned into expression plasmids to compare their enzymatic activities and expression levels directly. semanticscholar.org

A common approach involves using synthetic DNA primers containing the desired mutation in a PCR reaction with the plasmid containing the wild-type bioH gene. biobasic.com The entire plasmid is amplified, incorporating the mutation. The original, non-mutated parental DNA template is subsequently removed, often by enzymatic digestion, leaving behind the mutated plasmid. neb.com This approach has been instrumental in identifying the catalytic triad (Ser-His-Asp) essential for the esterase activity of BioH and its functional analogs. researchgate.net

Table 1: Methodologies in BioH Gene Cloning and Mutagenesis
TechniqueDescriptionApplication in BioH ResearchReference
Gene Cloning (PCR-based) Amplification of a specific DNA fragment (the bioH gene) from a source organism's genome and its insertion into a plasmid vector.Isolation of bioH genes from various bacteria (e.g., E. coli, P. aeruginosa) for heterologous expression, functional comparison, and as a template for mutagenesis. semanticscholar.orgbio-rad.com
Site-Directed Mutagenesis An in vitro method to create specific, targeted changes (substitutions, insertions, deletions) in a DNA sequence using custom-designed primers.To investigate the structure-function relationship of the BioH protein by altering specific amino acid residues and assessing the impact on enzymatic activity. Used to identify key catalytic residues. neb.combitesizebio.combioinnovatise.com
Inverse PCR A PCR method using primers oriented in opposite directions to amplify the entire plasmid, often used for introducing larger insertions or deletions.Creating specific deletion mutants (e.g., ΔbioH) in bacterial chromosomes to study the gene's essentiality and for use in complementation assays. bitesizebio.comtakarabio.com

Gene Expression Analysis (e.g., qRT-PCR, Western Blot)

Analyzing the expression of the bioH gene and its corresponding protein product is crucial for understanding its regulation. bio-rad.com In some bacteria, like E. coli, bioH is a "freestanding" gene, not located within a biotin operon, and its transcription is not co-regulated with other biotin synthesis genes. semanticscholar.org In others, such as P. aeruginosa, it is part of a biotin operon. semanticscholar.org Techniques like quantitative reverse transcription PCR (qRT-PCR) and Western blotting are standard methods to investigate these expression patterns. bio-rad.combio-rad.com

Quantitative Reverse Transcription PCR (qRT-PCR): This technique measures the quantity of a specific mRNA transcript in a sample. nih.gov To analyze bioH expression, total RNA is first extracted from bacterial cells. This RNA is then reverse-transcribed into complementary DNA (cDNA). The cDNA corresponding to the bioH transcript is then amplified and quantified in real-time using PCR. bio-rad.com By comparing the levels of bioH mRNA under different conditions or between different strains, researchers can gain insights into its transcriptional regulation. For example, qRT-PCR can be used to compare the transcript levels of the freestanding E. coli bioH with the operon-encoded P. aeruginosa bioH to determine if their genomic context affects expression levels. semanticscholar.orgnih.gov

Western Blot: Western blotting is a technique used to detect and quantify a specific protein in a sample. bio-rad.com Cellular proteins are first extracted and separated by size using gel electrophoresis. bio-rad.com The separated proteins are then transferred to a membrane, which is subsequently incubated with a primary antibody that specifically binds to the BioH protein. A secondary antibody, which recognizes the primary antibody and is linked to a detectable label (e.g., an enzyme or a fluorophore), is then added. bio-rad.com The resulting signal allows for the visualization and quantification of the BioH protein. This method can confirm that the bioH mRNA is being translated into protein and allows for the comparison of protein levels across different samples, complementing the mRNA data obtained from qRT-PCR. nih.govyoutube.com For instance, studies comparing E. coli and P. aeruginosa found that despite similar enzymatic activities, the P. aeruginosa BioH protein was expressed at higher levels. semanticscholar.org

Table 2: Gene Expression Analysis Techniques for BioH Studies
TechniqueTarget MoleculePrincipleApplication in BioH ResearchReference
qRT-PCR mRNAMeasures steady-state mRNA levels by reverse transcribing RNA to cDNA, followed by quantitative PCR amplification.Quantifying bioH gene transcripts to compare expression levels between different bacterial species (e.g., E. coli vs. P. aeruginosa) or under different growth conditions. semanticscholar.orgbio-rad.comnih.gov
Western Blot ProteinDetects specific proteins by separating them by size, transferring them to a membrane, and probing with specific antibodies.Detecting and quantifying the BioH protein to confirm its expression and compare its abundance, correlating protein levels with gene transcript data. semanticscholar.orgbio-rad.comnih.gov

Auxotrophy Complementation Assays

Auxotrophy complementation is a powerful and definitive genetic test to establish the in vivo function of a gene. creative-biostructure.com An auxotroph is an organism that cannot synthesize a particular essential compound required for its growth due to a genetic mutation. creative-biostructure.com In the context of BioH research, this involves using a bacterial strain that is auxotrophic for biotin because its native bioH gene has been deleted or inactivated (denoted as a ΔbioH strain).

The assay works as follows:

Creation of an Auxotroph: A mutant strain of a bacterium, typically E. coli, is engineered to have a non-functional bioH gene. This ΔbioH strain is unable to complete the biotin synthesis pathway and therefore cannot grow on a minimal medium that lacks biotin. semanticscholar.orgresearchgate.net

Transformation: The ΔbioH auxotrophic strain is transformed with a plasmid carrying a functional copy of a gene being tested for BioH activity. This could be the bioH gene from the same organism, a bioH homolog from a different bacterium, or even a non-orthologous gene like bioG or bioK that is hypothesized to have a similar function. plos.orgresearchgate.net

Selection and Analysis: The transformed bacteria are plated on a minimal medium without biotin. If the introduced gene encodes a functional esterase capable of cleaving the pimeloyl-ACP methyl ester (the physiological substrate of BioH), it will "complement" the genetic defect. plos.orgtandfonline.com This restored function allows the biotin synthesis pathway to proceed, enabling the bacteria to grow. Failure to grow indicates that the tested gene cannot substitute for the function of bioH.

This assay has been crucial in demonstrating that bioH from Sinorhizobium meliloti is functional and that various other esterases, such as BioG and BioK from diverse bacteria, can functionally replace E. coli BioH in vivo. plos.orgresearchgate.netnih.gov These experiments have highlighted the remarkable plasticity of this step in the biotin synthesis pathway across different bacterial species. semanticscholar.org

Future Research Directions and Unanswered Questions

Exploring the Full Substrate Repertoire of BioH

While BioH is known to hydrolyze pimeloyl-ACP methyl ester, its precise substrate promiscuity and the full range of molecules it can act upon are still under investigation nih.govagarwallab.compnas.org. Escherichia coli BioH, for instance, has demonstrated broad carboxylesterase activity with a preference for short acyl chain substrates and weak thioesterase activity, suggesting potential for catalytic promiscuity researchgate.netnih.gov. The ability of BioH to cleave other intermediates before its physiological substrate, pimeloyl-ACP methyl ester, could potentially derail biotin (B1667282) synthesis, raising questions about how specificity is maintained in vivo nih.govpnas.org. Further studies are needed to identify and characterize all potential physiological and non-physiological substrates, including novel acyl-ACP substrates beyond those directly involved in biotin synthesis nih.gov. This exploration will involve advanced substrate profiling techniques and investigation of how the acyl carrier protein (ACP) moiety of the substrate influences BioH's specificity nih.govnih.gov.

Detailed Catalytic Mechanisms of BioH Isoenzymes

The detailed catalytic mechanisms of BioH and its isoenzymes are critical areas for future research. BioH functions as a hydrolase, typically utilizing a catalytic triad (B1167595) (Ser-His-Asp) to cleave the methyl ester bond of pimeloyl-ACP methyl ester, releasing pimeloyl-ACP and methanol (B129727) pnas.orgnih.govuniprot.orgwou.edu. For example, in E. coli BioH, the catalytic triad consists of Ser82, His235, and Asp207 researchgate.netnih.gov. However, recent discoveries, particularly in Mycobacterium smegmatis, have revealed the existence of three distinct BioH isoenzymes (BioH1, BioH2, and BioH3), each exhibiting unique structural and biochemical properties nih.govnih.gov. BioH1 often forms inclusion bodies, while BioH2 can be an oligomer, and BioH3 is a dimer, a structure previously unobserved in other BioH homologs which are typically monomeric nih.gov. Despite sharing conserved catalytic triad residues (e.g., S103, D248, H265 for BioH3), their differing solution structures likely influence their catalytic dynamics and substrate recognition nih.gov. Future research should focus on:

Elucidating the precise mechanistic differences among these isoenzymes.

Determining how their unique structural features (like the lid domain in dimeric BioH3) impact substrate binding and catalytic efficiency nih.gov.

Investigating the role of protein dynamics in the catalytic cycle of each isoenzyme, potentially through time-resolved studies.

Understanding the interplay between catalytic activity and observed substrate promiscuity across different BioH variants researchgate.netacs.org.

Role of BioH in Broader Metabolic Networks Beyond Biotin Synthesis

While BioH's primary role is established in biotin biosynthesis, its potential involvement in broader metabolic networks and pathways beyond this canonical function remains an important area of inquiry agarwallab.compnas.org. The enzyme's catalytic promiscuity hints at possible auxiliary roles in cellular metabolism researchgate.netacs.org. Future research should investigate:

Interactomics: Identifying novel protein-protein interactions involving BioH that could link it to other metabolic pathways or regulatory networks wikipedia.org.

Metabolic Flux Analysis: Using advanced metabolomics and fluxomics to track carbon flow and determine if BioH contributes to other metabolic outputs or re-routes intermediates under specific conditions wikipedia.org.

Stress Response and Adaptation: Exploring if BioH's activity is modulated or if it plays a role in bacterial survival or adaptation to various environmental stresses, given its essentiality for biotin production researchgate.net. The removal of the bioH gene in P. aeruginosa leads to biotin auxotrophy and impairs intra-phagosome persistence, suggesting a role in virulence or host interaction researchgate.net.

Evolutionary Dynamics of BioH in Novel Bacterial Lineages

The evolutionary history and diversification of BioH proteins across different bacterial lineages present an intriguing research avenue. BioH belongs to the α/β-hydrolase family, and distinct isoenzymes (e.g., BioG, BioJ, BioK, BioV) have been identified in various microbes, highlighting the diversity within biotin synthesis pathways researchgate.netplos.org. Unlike E. coli BioH, which is often found outside the main bio operon, BioH homologs in many other bacteria are integrated within the biotin operon, suggesting different evolutionary pressures and regulatory mechanisms nih.govagarwallab.compnas.org. Future research should focus on:

Phylogenetic Analysis: Constructing comprehensive phylogenetic trees using sequences from newly identified bacterial genomes to map the evolutionary relationships and diversification of BioH and its isoenzymes nih.govresearchgate.netcreativebiomart.netplos.org. This could help identify conserved and divergent regions that correlate with functional specialization or adaptation.

Horizontal Gene Transfer: Investigating the prevalence and impact of horizontal gene transfer on the dissemination and evolution of bioH genes, particularly in novel or clinically relevant bacterial strains nih.gov.

Structure-Function Evolution: Correlating structural changes (e.g., monomeric vs. dimeric forms, unique lid domains) with evolutionary divergence and functional shifts across different BioH clades nih.govresearchgate.net.

BioH in Extremophiles and Underserved Microbes: Exploring BioH variants in extremophilic bacteria or less-studied environmental microbes to uncover novel adaptations or mechanisms.

Application of Advanced Biophysical Methods for Dynamic Studies

Understanding the dynamic behavior of BioH protein is crucial for a complete picture of its function. While X-ray crystallography has provided static structural insights, advanced biophysical methods can reveal conformational changes and transient interactions during catalysis nih.govnih.govcreative-biostructure.commpg.de. Future research should increasingly apply techniques such as:

Cryo-Electron Microscopy (Cryo-EM): To resolve conformational ensembles of BioH, especially its oligomeric or dimeric forms and complexes with its substrates or interacting proteins, capturing intermediate states in its catalytic cycle nih.govcreative-biostructure.commpg.deresearchgate.net.

Nuclear Magnetic Resonance (NMR) Spectroscopy: To probe atomic-level dynamics, including protein folding, ligand binding, and allosteric effects, under near-physiological conditions nih.govmpg.deresearchgate.netacs.org. NMR relaxation dispersion can particularly reveal dynamics on the millisecond timescale, which are often critical for enzyme function mpg.deresearchgate.net.

Molecular Dynamics (MD) Simulations: To complement experimental data by providing detailed atomic trajectories of BioH and its complexes, exploring substrate recognition, enzyme-substrate interactions, and the impact of structural flexibility on catalysis nih.govnih.gov.

Time-resolved Spectroscopy (e.g., Fluorescence, X-ray Absorption Spectroscopy): To capture rapid changes in BioH's structure or active site environment during catalytic turnover, shedding light on transition states and intermediate species nih.govcentre-cired.frfu-berlin.de.

Microfluidic Modulation Spectroscopy (MMS): For high-resolution biophysical characterization to understand protein stability, aggregation, and structural changes under various conditions redshiftbio.com.

Integration of Multi-Omics Data for Comprehensive Understanding

A holistic understanding of BioH protein's function and regulation necessitates the integration of various "omics" datasets. This systems biology approach can bridge the gap between molecular details and physiological outcomes wikipedia.orgoup.comresearchgate.netnih.gov. Future research should focus on:

Proteomics: Quantifying BioH protein levels, post-translational modifications, and interacting protein partners under diverse physiological contexts to identify regulatory mechanisms and novel functions stanford.edunih.gov.

Metabolomics: Monitoring global metabolic changes in bioH mutant strains or under altered BioH expression to pinpoint metabolic pathways influenced by BioH beyond biotin synthesis wikipedia.org.

Systems Biology Modeling: Developing computational models that integrate genomic, transcriptomic, proteomic, and metabolomic data to simulate BioH's activity within the broader cellular network, predicting its impact on cellular phenotypes and identifying new regulatory nodes or metabolic bottlenecks wikipedia.orgoup.comresearchgate.netnih.gov. This can lead to a more comprehensive understanding of how BioH contributes to cellular robustness, adaptation, and pathogenesis.

Q & A

Basic Research Questions

Q. What experimental methods are used to determine the catalytic triad of bioH protein?

  • Methodological Answer : The catalytic triad (Ser-His-Asp) in bioH is identified through a combination of structural bioinformatics, site-directed mutagenesis, and enzymatic assays. For example:

  • Structural analysis : X-ray crystallography or cryo-EM reveals conserved residues in the active site .
  • Mutagenesis : Replace suspected triad residues (e.g., Ser110, His279, Asp251 in E. coli BioH) and measure loss of esterase/thioesterase activity using substrates like p-nitrophenyl esters .
  • Activity assays : Monitor hydrolysis rates of short-chain acyl substrates (e.g., C4-C8) via spectrophotometry .
    • Data Table :
OrganismCatalytic Triad ResiduesSubstrate PreferenceReference
E. coliSer110, His279, Asp251C4 esters
M. smegmatis BioH1Ser110, His279, Asp255Methyl pimeloyl-ACP

Q. How is bioH protein expressed and purified for functional studies?

  • Methodological Answer :

  • Cloning : Amplify the bioH gene via PCR and clone into expression vectors (e.g., pET15b) with affinity tags (e.g., His-tag) .
  • Expression : Use E. coli BL21(DE3) or methionine auxotroph strains (e.g., B834) for selenomethionine labeling .
  • Purification : Nickel-affinity chromatography followed by TEV protease cleavage to remove tags .
    • Critical Step : Optimize induction conditions (e.g., 0.5 mM IPTG at 18°C for soluble expression) to avoid inclusion bodies .

Advanced Research Questions

Q. How to resolve contradictory data on bioH substrate specificity across studies?

  • Methodological Answer : Contradictions arise from variations in:

  • Substrate libraries : Test diverse substrates (e.g., esters, thioesters) under standardized pH/temperature conditions. For example, BioH from E. coli prefers C4 esters, while metagenomic BioHx tolerates organic solvents .
  • Enzymatic assays : Use kinetic parameters (Km, kcat) rather than qualitative activity screens. Include negative controls (e.g., heat-inactivated enzyme) .
  • Structural context : Compare lid domain conformations via MD simulations; closed lids may restrict substrate access .
    • Example Conflict : M. smegmatis BioH1-3 isoenzymes show differential activity despite shared catalytic triads due to divergent substrate-binding pockets .

Q. What strategies validate the role of bioH isoenzymes in mycobacterial biotin synthesis?

  • Methodological Answer :

  • Gene knockout : Use homologous recombination to delete bioH1, bioH2, and bioH3 in M. smegmatis. Screen auxotrophic mutants on biotin-deficient media .
  • Complementation : Express individual bioH isoforms in ΔbioH1/2/3 strains and restore growth via plasmid vectors (e.g., pMV261) .
  • Metabolite profiling : Quantify pimeloyl-ACP and dethiobiotin via LC-MS to trace pathway bottlenecks .
    • Key Finding : Triple mutants (ΔbioH1/2/3) require 16 nM biotin for growth vs. 1 nM in E. coli, highlighting pathway redundancy .

Q. How to model bioH-substrate interactions computationally?

  • Methodological Answer :

  • Homology modeling : Use AlphaFold2 or SWISS-MODEL to predict structures of uncharacterized BioH homologs .
  • Docking simulations : Dock methyl pimeloyl-ACP into the active site using AutoDock Vina. Prioritize residues forming hydrophobic pockets (e.g., Trp18, Phe137 in BioH3) .
  • MD simulations : Simulate lid domain dynamics to assess substrate accessibility (e.g., 100-ns trajectories in GROMACS) .
    • Validation : Cross-check computational predictions with mutagenesis (e.g., W18A in BioH3 reduces PEG-binding affinity) .

Data Contradiction Analysis Framework

Q. Why do some studies report bioH as a carboxylesterase versus a thioesterase?

  • Resolution Strategy :

Substrate specificity : Carboxylesterases hydrolyze esters (e.g., p-nitrophenyl acetate), while thioesterases act on acyl-ACP thioesters (e.g., methyl pimeloyl-ACP). Use substrate libraries to clarify .

pH dependence : Thioesterase activity peaks at pH 8.0–8.5, while carboxylesterase activity is optimal at pH 7.0–7.5 .

Evolutionary context : BioH’s dual role may reflect ancestral promiscuity; phylogeny can trace functional divergence (e.g., MEGA7 for maximum-likelihood trees) .

Experimental Design Guidelines

Q. How to design a gene-editing experiment to study bioH in eukaryotic models?

  • Protocol :

  • CRISPR-Cas9 : Design sgRNAs targeting bioH homologs (e.g., human BIOH). Validate knockouts via Sanger sequencing .
  • Complementation : Express codon-optimized prokaryotic bioH in knockout cell lines to assess functional conservation .
  • Phenotyping : Monitor biotin-dependent pathways (e.g., acetyl-CoA carboxylase activity via radiolabeled bicarbonate incorporation) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.